4,5-Dichlorothiophene-2-carbonitrile
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Overview
Description
4,5-Dichlorothiophene-2-carbonitrile is an organic compound with the molecular formula C5HCl2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a nitrile group at the 2 position on the thiophene ring. It is primarily used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.
Biochemical Pathways
Its use in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic compounds .
Result of Action
Some derivatives of the compound have shown promising antiproliferative effects against certain cancer cell lines .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene derivatives followed by the introduction of a nitrile group. One common method includes the reaction of 4,5-dichlorothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by nitrile group introduction. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation is used under controlled conditions.
Major Products:
Substitution: Formation of 4,5-disubstituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 4,5-dichlorothiophene-2-amine.
Scientific Research Applications
4,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
- 4-Chlorothiophene-2-carbonitrile
- 5-Chlorothiophene-2-carbonitrile
- 2,3-Dichlorothiophene
Comparison: 4,5-Dichlorothiophene-2-carbonitrile is unique due to the presence of two chlorine atoms at specific positions on the thiophene ring, which significantly influences its reactivity and chemical properties Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in various chemical reactions
Properties
IUPAC Name |
4,5-dichlorothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLUKZSZAPDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167657-56-7 |
Source
|
Record name | 4,5-dichlorothiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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